4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole
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Overview
Description
4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine. The reaction proceeds through the formation of intermediate regioisomers, which are then cyclized to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . Additionally, it can disrupt cellular processes by binding to DNA or proteins, thereby exerting its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: Known for their antiviral and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are also studied for their anticancer activities.
Uniqueness
What sets 4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole apart is its unique combination of pharmacophores, which allows it to interact with multiple biological targets. This versatility makes it a promising candidate for drug development and other scientific research applications .
Properties
Molecular Formula |
C14H10ClN5OS |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-[3-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C14H10ClN5OS/c1-8-16-11(7-21-8)13-19-20-12(17-18-14(20)22-13)6-9-2-4-10(15)5-3-9/h2-5,7H,6H2,1H3 |
InChI Key |
VYCKBIDAHFCWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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